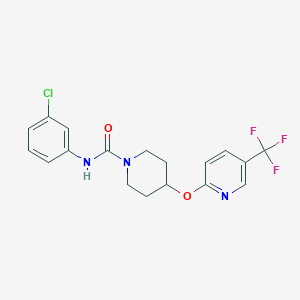

N-(3-chlorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N3O2/c19-13-2-1-3-14(10-13)24-17(26)25-8-6-15(7-9-25)27-16-5-4-12(11-23-16)18(20,21)22/h1-5,10-11,15H,6-9H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOUXEIZGNVMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H16ClF3N3O. Its structure is characterized by a piperidine ring substituted with a chlorophenyl group and a pyridinyl ether, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 406.23 g/mol |

| Molecular Formula | C17H16ClF3N3O |

| LogP | 4.5 |

| Solubility | Moderate |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

- Enzyme Inhibition : The compound exhibits submicromolar inhibition against specific targets, potentially linked to its structural features that allow for effective binding.

- Receptor Modulation : It may modulate neurotransmitter receptors, which can influence neurological pathways and provide therapeutic effects in conditions such as anxiety and depression.

Antiparasitic Activity

Research has demonstrated that structural modifications in similar compounds can enhance their antiparasitic properties. For instance, derivatives with specific substitutions exhibited improved efficacy against parasites resistant to conventional treatments. The compound's trifluoromethyl group appears to play a role in enhancing lipophilicity, which is crucial for membrane permeability and bioactivity .

Case Studies

- Case Study 1 : A study evaluated the efficacy of this compound in vitro against Plasmodium falciparum. Results indicated an EC50 value of 0.064 μM, showcasing significant potency compared to other compounds in the series .

- Case Study 2 : In a mouse model, the compound was tested for oral efficacy against malaria. The results showed promising outcomes, suggesting potential for further development as an antimalarial agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

- Absorption : The compound demonstrates moderate solubility, which is favorable for oral administration.

- Metabolism : Studies indicate that metabolic stability can be influenced by the presence of functional groups, such as the trifluoromethyl group, which may mitigate rapid degradation in liver microsomes .

- Toxicity : Safety evaluations highlight that while the compound exhibits biological activity, careful assessment of toxicity profiles is necessary to ensure safe therapeutic use.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential as a therapeutic agent in various medical conditions:

- Central Nervous System Disorders : Research indicates that derivatives of this compound exhibit activity at cannabinoid receptors, particularly the CB1 receptor, which is implicated in the modulation of neurotransmitter release and has potential applications in treating conditions such as anxiety, depression, and obesity .

- Cancer Therapeutics : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation. Compounds with similar piperidine structures have been evaluated for their efficacy against various cancer types, including breast and prostate cancers. The ability to modify substituents on the piperidine ring allows for optimization of potency and selectivity against specific cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like N-(3-chlorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide. Key findings from SAR studies include:

- Modification of Substituents : Variations in the trifluoromethyl group and the piperidine moiety have been shown to significantly impact the biological activity of related compounds. For instance, replacing certain functional groups can enhance lipophilicity and binding affinity to target receptors .

- Potency Enhancement : Studies have demonstrated that conformational changes in the piperidine structure can lead to increased inhibitory potency against specific enzymes involved in disease pathways. For example, introducing polar functionalities has improved solubility and bioavailability without compromising activity .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs in clinical and research settings:

- Inhibition of NAPE-PLD : One study focused on a derivative of this compound as an inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in endocannabinoid signaling. The compound exhibited nanomolar potency, indicating its potential as a pharmacological tool for studying lipid signaling pathways .

- Anticancer Activity : A series of studies evaluated similar compounds for their anticancer properties, demonstrating significant cytotoxic effects against various tumor cell lines. The modifications made to the piperidine structure were crucial in enhancing selectivity and reducing off-target effects .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Central Nervous System Disorders | Potential treatment for anxiety, depression, obesity through CB1 receptor modulation | Active at cannabinoid receptors |

| Cancer Therapeutics | Inhibitory effects on cancer cell proliferation | Effective against breast and prostate cancers |

| Enzyme Inhibition | Inhibition of NAPE-PLD involved in endocannabinoid signaling | Nanomolar potency as a pharmacological tool |

| Structure Optimization | Modifications enhance potency and selectivity | Improved solubility and bioavailability |

Q & A

Q. What are the critical steps and challenges in synthesizing N-(3-chlorophenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling the piperidine carboxamide core with halogenated aromatic groups. Key challenges include:

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) during cyclization steps to avoid side reactions .

- Solvent optimization : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency .

- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients to isolate the final compound ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., trifluoromethyl group at pyridine C5) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] ion) with high-resolution MS (HRMS) .

- HPLC : Monitor purity via retention time consistency and UV absorption at 254 nm .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. enzyme inhibition) be resolved?

- Methodological Answer :

- Dose-response studies : Perform IC/EC assays across multiple concentrations to differentiate partial agonism from competitive inhibition .

- Receptor mutagenesis : Identify binding residues (e.g., via alanine scanning) to clarify if the trifluoromethyl group interacts with hydrophobic pockets or alters steric hindrance .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding conformations and compare with experimental data .

Q. What strategies optimize the compound’s pharmacokinetic properties, such as metabolic stability or solubility?

- Methodological Answer :

- Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- Aqueous solubility : Modify the piperidine ring with hydrophilic substituents (e.g., hydroxyl groups) or use salt forms (e.g., hydrochloride) to enhance solubility ≥50 µM .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Methodological Answer :

- 3D-QSAR/CoMFA : Develop comparative molecular field analysis models using ligand-receptor interaction data to prioritize substituents (e.g., chloro vs. fluoro groups) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the pyridine oxygen) using Schrödinger’s Phase .

- ADMET prediction : Use tools like SwissADME to filter derivatives for favorable pharmacokinetics early in design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability studies : Measure plasma concentrations post-administration (e.g., in rodents) to assess if poor absorption limits in vivo activity .

- Metabolite profiling : Identify active metabolites via LC-MS/MS that may contribute to efficacy in vivo but not in vitro .

- Tissue distribution : Use radiolabeled compound (e.g., ) to quantify accumulation in target tissues .

Experimental Design Considerations

Q. What controls are essential for evaluating the compound’s specificity in kinase inhibition assays?

- Methodological Answer :

- Positive controls : Include staurosporine (pan-kinase inhibitor) to validate assay conditions.

- Off-target panels : Screen against unrelated enzymes (e.g., phosphatases) to rule out nonspecific binding .

- Vehicle controls : Use DMSO at ≤0.1% to avoid solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.